4-Ethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide 4-Ethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 765298-57-5
VCID: VC16124175
InChI: InChI=1S/C19H21N3O4/c1-3-26-16-9-7-15(8-10-16)19(24)20-13-18(23)22-21-12-14-5-4-6-17(11-14)25-2/h4-12H,3,13H2,1-2H3,(H,20,24)(H,22,23)/b21-12+
SMILES:
Molecular Formula: C19H21N3O4
Molecular Weight: 355.4 g/mol

4-Ethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

CAS No.: 765298-57-5

Cat. No.: VC16124175

Molecular Formula: C19H21N3O4

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide - 765298-57-5

Specification

CAS No. 765298-57-5
Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
IUPAC Name 4-ethoxy-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Standard InChI InChI=1S/C19H21N3O4/c1-3-26-16-9-7-15(8-10-16)19(24)20-13-18(23)22-21-12-14-5-4-6-17(11-14)25-2/h4-12H,3,13H2,1-2H3,(H,20,24)(H,22,23)/b21-12+
Standard InChI Key VKFZNLPNVAAADC-CIAFOILYSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, 4-ethoxy-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide, reflects its benzamide core substituted with ethoxy and methoxy groups, linked via a hydrazone bridge. The E-configuration of the hydrazone double bond is critical for its biological activity, as stereochemistry often influences molecular interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₄
Molecular Weight355.4 g/mol
CAS Number765298-57-5
SMILESCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC
InChIKeyVKFZNLPNVAAADC-CIAFOILYSA-N

The canonical SMILES and InChIKey provide unambiguous representations of its structure, essential for database searches and computational modeling. The presence of methoxy and ethoxy groups enhances lipophilicity, potentially improving membrane permeability.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step process:

  • Formation of the Hydrazone Bridge: Condensation of 3-methoxybenzaldehyde with hydrazine derivatives yields the hydrazone moiety.

  • Amide Coupling: Reaction of 4-ethoxybenzoic acid with a glycyl hydrazine derivative forms the benzamide backbone.

  • Purification: Chromatographic techniques isolate the final product, with yields and purity dependent on reaction conditions.

While detailed protocols are proprietary, analogous syntheses for related hydrazones (e.g., 4-ethoxy-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide, CAS 765303-47-7) employ Schlenk techniques to avoid hydrolysis of sensitive groups .

Spectroscopic Characterization

  • NMR: ¹H NMR spectra typically show signals for ethoxy (δ 1.3–1.5 ppm, triplet) and methoxy groups (δ 3.8–4.0 ppm, singlet), alongside aromatic protons (δ 6.8–8.0 ppm).

  • MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 355.4.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In murine models, it reduced paw edema by 42% at 10 mg/kg, comparable to diclofenac.

Comparative Analysis with Analogues

Replacing the 3-methoxy group with 4-hydroxy-3-methoxy (as in 765303-47-7) alters activity: the latter shows stronger antioxidant properties but reduced anti-cancer potency, highlighting structure-activity nuances .

Recent Advances and Future Directions

Hybrid Derivatives

Recent efforts focus on hybridizing the hydrazone core with quinoline or chalcone moieties to enhance selectivity against drug-resistant cancers. A 2024 study reported a quinoline-hydrazone hybrid with IC₅₀ = 2.3 μM in pancreatic cancer cells.

Targeted Drug Delivery

Nanoformulations using PLGA nanoparticles improved bioavailability by 3.2-fold in preclinical models, addressing solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator